molecular formula C20H13ClFN5O3 B12947788 N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No.: B12947788
M. Wt: 425.8 g/mol
InChI Key: KEWDZRBUFXTLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, nitro, and pyridin-2-ylmethoxy. These substitutions confer specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of Substituents: The chloro, fluoro, and nitro groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, fluorination using elemental fluorine or a fluorinating agent, and nitration using nitric acid.

    Attachment of Pyridin-2-ylmethoxy Group: The pyridin-2-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an appropriate leaving group on the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro or other reducible groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. For example, the chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield amino derivatives, and substitution may yield various substituted quinazolines.

Scientific Research Applications

N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new quinazoline derivatives with potential biological activities.

    Biology: It is studied for its potential as a biochemical probe to investigate cellular pathways and molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cell growth, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar core structure and are used in medicinal chemistry.

    Pyrazolo[3,4-d]pyrimidines: These compounds are known for their kinase inhibitory activities and are used in cancer research.

Uniqueness

N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-fluoro-6-nitroquinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C20H13ClFN5O3

Molecular Weight

425.8 g/mol

IUPAC Name

N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-7-fluoro-6-nitroquinazolin-4-amine

InChI

InChI=1S/C20H13ClFN5O3/c21-15-7-12(4-5-19(15)30-10-13-3-1-2-6-23-13)26-20-14-8-18(27(28)29)16(22)9-17(14)24-11-25-20/h1-9,11H,10H2,(H,24,25,26)

InChI Key

KEWDZRBUFXTLGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC3=NC=NC4=CC(=C(C=C43)[N+](=O)[O-])F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.